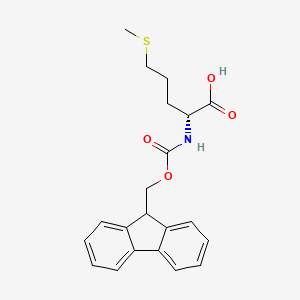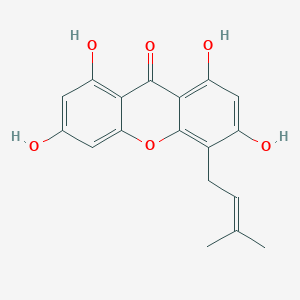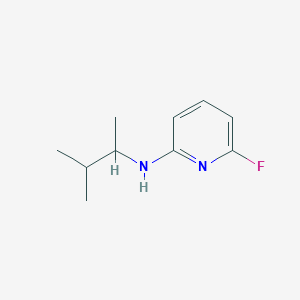
H-Tyr-leu-NH2 hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Tyr-leu-NH2 hcl: H-Tyrosine-leucine-amide hydrochloride , is a synthetic dipeptide compound. It is composed of the amino acids tyrosine and leucine, linked by an amide bond, and is often used in peptide synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of H-Tyr-leu-NH2 hcl typically involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The amino acid tyrosine is first coupled to the resin using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of additives like hydroxybenzotriazole (HOBt) or oxyma.
Deprotection: The protecting group on the amino acid is removed using a deprotecting agent like piperidine.
Coupling of Leucine: The next amino acid, leucine, is then coupled to the growing peptide chain using similar reagents and conditions.
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: H-Tyr-leu-NH2 hcl can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The amide bond can be reduced under specific conditions.
Substitution: The hydroxyl group of tyrosine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or periodate (IO4-) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted tyrosine derivatives
Applications De Recherche Scientifique
Chemistry: H-Tyr-leu-NH2 hcl is used as a model compound in peptide synthesis research. It helps in studying the efficiency of different coupling reagents and conditions.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a substrate for various enzymes, helping in the investigation of enzyme kinetics and mechanisms.
Medicine: this compound has potential applications in drug development. It is used in the design and synthesis of peptide-based drugs, particularly those targeting specific receptors or enzymes.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based therapeutics. It also finds applications in the development of diagnostic tools and assays .
Mécanisme D'action
The mechanism of action of H-Tyr-leu-NH2 hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The tyrosine residue can participate in hydrogen bonding and hydrophobic interactions, while the leucine residue contributes to the overall hydrophobicity of the compound. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
H-Leu-NH2: A simpler dipeptide consisting of leucine and an amide group.
H-Tyr-D-Arg-Phe-Gly-NH2: A tetrapeptide with analgesic properties, used in pain management research.
Uniqueness: H-Tyr-leu-NH2 hcl is unique due to the presence of both tyrosine and leucine, which allows it to participate in a wide range of chemical and biological interactions. The combination of these amino acids provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
Propriétés
Formule moléculaire |
C15H24ClN3O3 |
|---|---|
Poids moléculaire |
329.82 g/mol |
Nom IUPAC |
2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C15H23N3O3.ClH/c1-9(2)7-13(14(17)20)18-15(21)12(16)8-10-3-5-11(19)6-4-10;/h3-6,9,12-13,19H,7-8,16H2,1-2H3,(H2,17,20)(H,18,21);1H |
Clé InChI |
QMCNLIJVARYNQD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B12100571.png)

![2-acetamido-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12100589.png)



![4-Methyl-2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12100606.png)


![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12100632.png)
![5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B12100635.png)
![3-[2-(3,4-Dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol](/img/structure/B12100639.png)

